molecular formula C13H21BClNO2 B2838679 N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride CAS No. 2377610-84-7

N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No.: B2838679
CAS No.: 2377610-84-7
M. Wt: 269.58
InChI Key: TXWKDXZBDMPVFV-UHFFFAOYSA-N
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Description

N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative with a complex molecular structure

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting aniline derivatives with boronic acids under specific conditions.

  • Hydrochloride Formation: The hydrochloride salt is formed by treating the boronic acid derivative with hydrochloric acid.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using reactors designed for chemical synthesis.

  • Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and alcohols.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Different aniline derivatives and boronic acid derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. Biology: It serves as a probe in biological studies to understand enzyme mechanisms. Medicine: Industry: Used in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness: N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its specific structural features, which influence its reactivity and applications. Its ability to participate in various chemical reactions and its potential in scientific research make it distinct from other similar compounds.

Properties

IUPAC Name

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5;/h6-9,15H,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWKDXZBDMPVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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